Tumorigenic Activity: Negligible Initiation Potential Compared to Chrysene-1,2-dihydrodiol
In a direct head-to-head mouse skin tumor initiation study, chrysene-5,6-dihydrodiol demonstrated no significant tumorigenic activity, in stark contrast to chrysene-1,2-dihydrodiol, which was the most potent tumor initiator tested, exhibiting approximately twice the activity of the parent hydrocarbon chrysene at all doses tested (0.4, 1.25, and 4.0 µmol) [1]. This establishes chrysene-5,6-diol as a non-carcinogenic K-region metabolite, making it a critical negative control or reference standard for studies differentiating bay-region versus K-region activation pathways.
| Evidence Dimension | Tumor-initiating activity (tumor incidence and multiplicity) |
|---|---|
| Target Compound Data | No significant tumorigenic activity |
| Comparator Or Baseline | Chrysene-1,2-dihydrodiol: ~2x the tumorigenic activity of chrysene; Chrysene: baseline activity |
| Quantified Difference | Target compound shows no activity versus comparator's high activity (approximately 2x parent chrysene) |
| Conditions | Mouse skin tumor initiation model; female CD-1 mice; single topical application of 0.4, 1.25, or 4.0 µmol; promotion with TPA for 25 weeks [1] |
Why This Matters
This stark difference in carcinogenic potential dictates the use of chrysene-5,6-diol as a non-carcinogenic reference standard and chrysene-1,2-dihydrodiol as a positive control in toxicological and mechanistic studies.
- [1] Levin, W., Wood, A. W., Chang, R. L., Ryan, D. E., Thomas, P. E., Yagi, H., ... & Jerina, D. M. (1978). Evidence for bay region activation of chrysene 1,2-dihydrodiol to an ultimate carcinogen. Cancer Research, 38(6), 1831-1834. PMID: 647691. View Source
